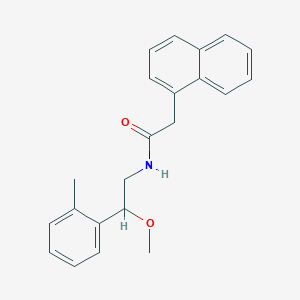
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide, also known as MTEDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTEDA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C22H23NO2.
Applications De Recherche Scientifique
Melatonin Analogs and Structural Analysis
- Melatonin Analogs : Naphthalene derivatives have been explored for their potential as melatonin analogs. One study discussed the crystallographic analysis of N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, highlighting its structural similarity to melatonin and suggesting its possible application in studies related to melatonin receptors (Tinant et al., 1994).
Crystal Structure and Co-crystal Formation
- Co-crystal Formation : Research on quinoline derivatives with amide bonds, similar in structural aspects to the compound , has contributed to understanding co-crystal formation with aromatic diols, offering insights into potential applications in material science and pharmaceuticals (Karmakar et al., 2009).
Photostability and Lasing Efficiency
- Photophysical Properties : Studies on N-substituted 1,8-naphthalimide derivatives, focusing on their fluorescence, lasing efficiency, and photostability, indicate applications in developing dye lasers and understanding solvent-dependent behaviors of naphthalene derivatives (Martin et al., 1996).
Anti-Parkinson's Activity
- Pharmacological Applications : The synthesis and evaluation of novel naphthalene derivatives for anti-Parkinson's activity demonstrate the potential of such compounds in therapeutic applications, particularly in neurodegenerative disease research (Gomathy et al., 2012).
Anti-HIV Activity
- Antiviral Research : A study on naphthalene derivatives synthesized from naphthalene-derived glycine derivative for their inhibitory activity against HIV-1 and HIV-2 provides a basis for the development of new antiviral agents (Hamad et al., 2010).
Interaction with Proteins
- Protein Interaction Studies : Fluorescence spectral studies on the interaction of naphthalene derivatives with Bovine Serum Albumin (BSA) shed light on the binding mechanisms and potential applications in understanding drug-protein interactions (Ghosh et al., 2016).
Propriétés
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-16-8-3-5-12-19(16)21(25-2)15-23-22(24)14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXUSZYMVXZFJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-methylpiperazine](/img/structure/B2398603.png)
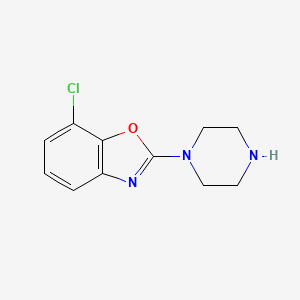
![(E)-2-cyano-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2398608.png)
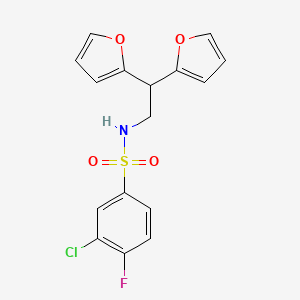
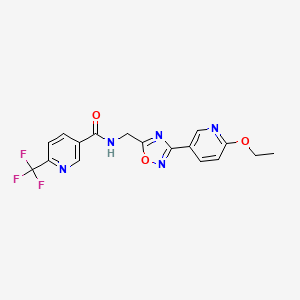
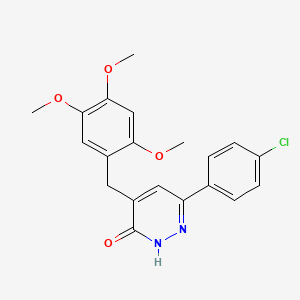



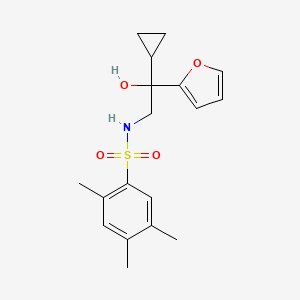

![benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2398621.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2398622.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2398623.png)